![molecular formula C20H18N2O5 B5913907 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913907.png)
4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide, also known as PAC-1, is a small molecule that has been identified as a potential anticancer agent. It was first synthesized in 2005 and has since been the subject of extensive scientific research.
Wirkmechanismus
4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide works by activating procaspase-3, which is a precursor to the enzyme caspase-3. Caspase-3 is a key enzyme involved in the process of apoptosis, or programmed cell death. By activating procaspase-3, 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide triggers the cascade of events that leads to apoptosis in cancer cells. This process is selective for cancer cells because procaspase-3 is overexpressed in many cancer cells, but not in healthy cells.
Biochemical and Physiological Effects:
4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to inhibit the growth of cancer cells, reduce tumor size, and increase the sensitivity of cancer cells to chemotherapy. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide in lab experiments is its selectivity for cancer cells. This makes it a potentially powerful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are a number of future directions for research on 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide. One area of interest is the development of new analogs of 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide that may have improved efficacy and selectivity for cancer cells. Another area of interest is the use of 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is interest in studying the potential use of 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide in treating other diseases, such as neurodegenerative diseases. Overall, 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide is a promising molecule that has the potential to be a powerful tool in the fight against cancer and other diseases.
Synthesemethoden
4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide is synthesized through a multi-step process involving the reaction of various chemicals. The synthesis involves the reaction of 4-hydroxycoumarin, 2-nitrobenzaldehyde, and phenylacetic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethylenediamine to form the final product, 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing healthy cells. This selectivity is due to the fact that 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide targets a specific protein, procaspase-3, which is overexpressed in many cancer cells. In addition to its potential use as an anticancer agent, 4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-hydroxy-2-oxo-N-[2-[(2-phenylacetyl)amino]ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-16(12-13-6-2-1-3-7-13)21-10-11-22-19(25)17-18(24)14-8-4-5-9-15(14)27-20(17)26/h1-9,24H,10-12H2,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVXKGDRKVLUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-oxo-N-[2-[(2-phenylacetyl)amino]ethyl]chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

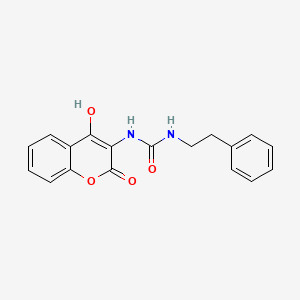
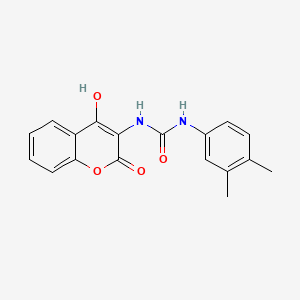
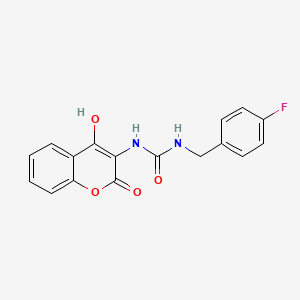
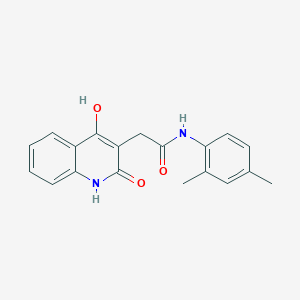
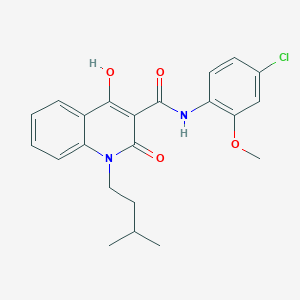
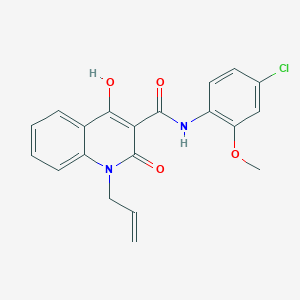

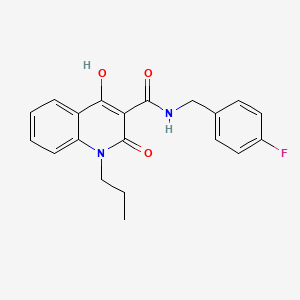
![4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5913879.png)
![methyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913887.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913895.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)